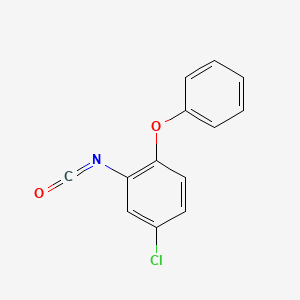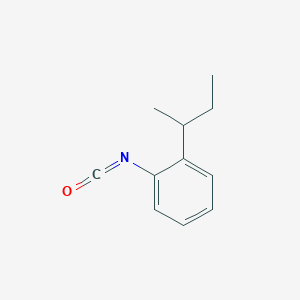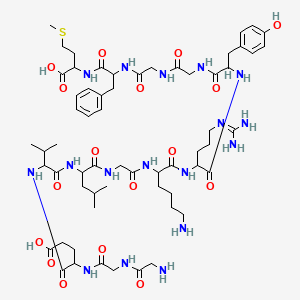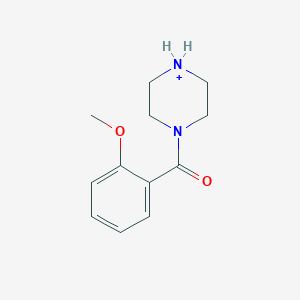
(2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone
Overview
Description
The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “2-Methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methoxy group (O-CH3) attached to one of the carbons .
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, including those involving their amine groups . The methoxyphenyl group might also be involved in reactions, particularly if conditions cause it to lose its methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally solid at room temperature, and their chemical properties, such as reactivity, would be influenced by the presence and position of functional groups .Scientific Research Applications
Pharmaceutical Analysis
The preparation of a Ketoconazole Ion-Selective Electrode highlights the importance of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone derivatives in pharmaceutical analysis. This electrode is used for the determination of ketoconazole in biological fluids and pharmaceutical preparations, demonstrating the compound's role in enhancing analytical methodologies for antifungal agents (Shamsipur & Jalali, 2000).
Crystal Structure and Molecular Analysis
Research on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives involved crystal structure studies and Hirshfeld surface analysis. These studies provided insights into the molecular structure and intermolecular interactions of these compounds, which are crucial for understanding their chemical behavior and potential applications (Kumara et al., 2017).
Antimicrobial Activities
The synthesis and characterization of new 1,2,4-Triazole derivatives, incorporating (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone, revealed some compounds with good or moderate antimicrobial activities. This signifies the potential of such derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Imaging and Diagnostic Applications
A study focused on conjugating silver nanoparticles with methoxyphenyl piperazine-dithiocarbamate for targeted optical imaging. This application demonstrates the role of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone derivatives in enhancing imaging techniques for diagnostic purposes (Chaturvedi et al., 2018).
Environmental Sensitivity and Receptor Studies
The synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors, based on (2-Methoxyphenyl)-piperazine structure, highlights the compound's applications in neuroscience research. These ligands aid in visualizing receptor expression and activity, providing valuable tools for studying neurological functions and disorders (Lacivita et al., 2009).
Selective Killing of Bacterial Persisters
One study demonstrated the selective eradication of bacterial persisters, which are known for their tolerance to antibiotic treatment, using a compound derived from (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone. This research points towards novel ways of combating bacterial resistance without affecting normal antibiotic-sensitive cells (Kim et al., 2011).
Future Directions
properties
IUPAC Name |
(2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEOIWAYVGFLBM-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC[NH2+]CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426175 | |
| Record name | (2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
CAS RN |
436099-85-3 | |
| Record name | (2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



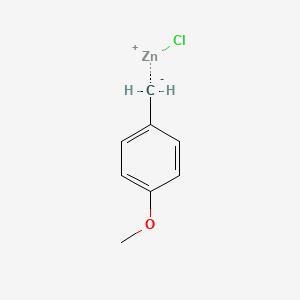
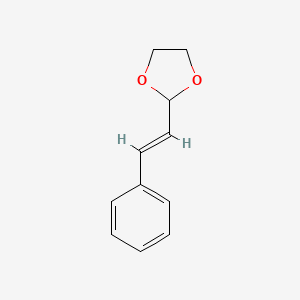
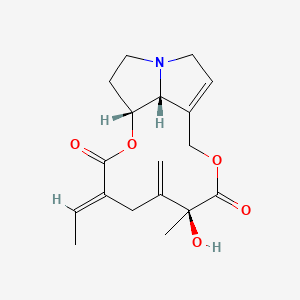
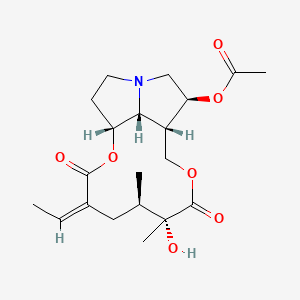
![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)
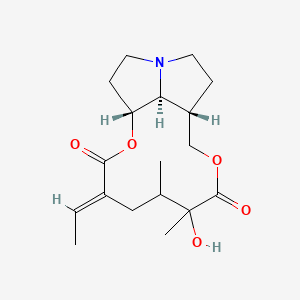
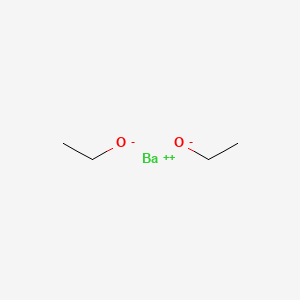

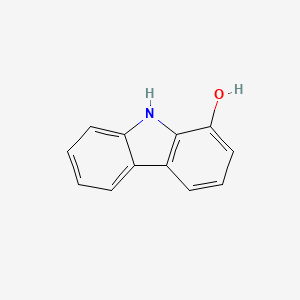
![[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate](/img/structure/B1599332.png)

